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molecular formula C4H3F7O B1218544 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether CAS No. 406-78-0

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether

Cat. No. B1218544
M. Wt: 200.05 g/mol
InChI Key: CWIFAKBLLXGZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03947595

Procedure details

CF3CH2OCF2CF2H (110 g.) was reacted with bromine (125 g.) by passing a mixture of the two diluted with a stream of nitrogen through a 12 inch × 1 inch glass tube heated to 475°C. The effluent product was condensed in a "Dry Ice" trap and purified by fractional distillation and preparative gas chromatography to give CF3CHBrOCF2CF2H., b.p. 80°C., nD25 1.3155. This product analyzed as follows:
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:5][O:6][C:7]([CH:10]([F:12])[F:11])([F:9])[F:8])([F:4])([F:3])[F:2].[Br:13]Br.C(=O)=O>>[C:1]([CH:5]([O:6][C:7]([CH:10]([F:11])[F:12])([F:8])[F:9])[Br:13])([F:4])([F:3])[F:2]

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
C(F)(F)(F)COC(F)(F)C(F)F
Name
Quantity
125 g
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
475 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a mixture of the two
ADDITION
Type
ADDITION
Details
diluted with a stream of nitrogen through a 12 inch × 1 inch glass tube
DISTILLATION
Type
DISTILLATION
Details
purified by fractional distillation and preparative gas chromatography

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(F)C(Br)OC(F)(F)C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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